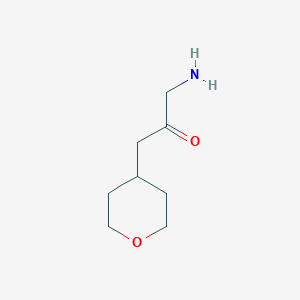
2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
The synthesis of 2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The propane-1-sulfonyl group can be introduced through sulfonylation, where the indole derivative reacts with propane-1-sulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or copper, and bases like triethylamine or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a kinase enzyme, resulting in the suppression of a signaling pathway involved in cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine can be compared with other similar compounds, such as:
2-Phenylindole: Lacks the chlorophenyl and sulfonyl groups, resulting in different chemical and biological properties.
4-Chlorophenylindole: Contains the chlorophenyl group but lacks the sulfonyl group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical properties and biological activities.
特性
分子式 |
C17H17ClN2O2S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-propylsulfonyl-1H-indol-6-amine |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-7-23(21,22)17-9-13(19)8-16-14(17)10-15(20-16)11-3-5-12(18)6-4-11/h3-6,8-10,20H,2,7,19H2,1H3 |
InChIキー |
DJEZTHNATUTWJI-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1=CC(=CC2=C1C=C(N2)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
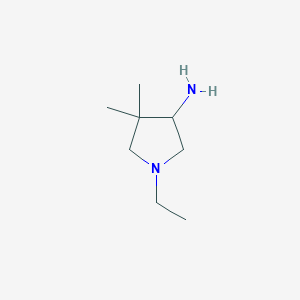
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
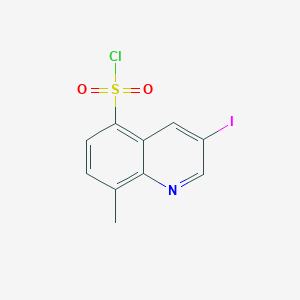
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
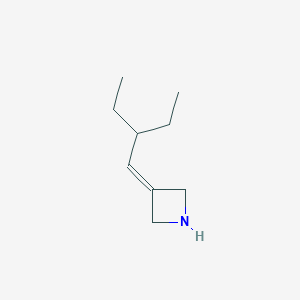
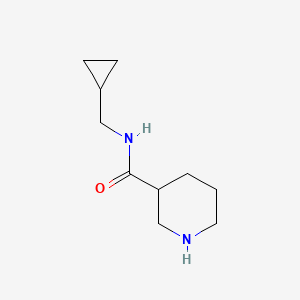
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
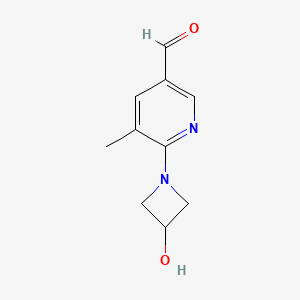
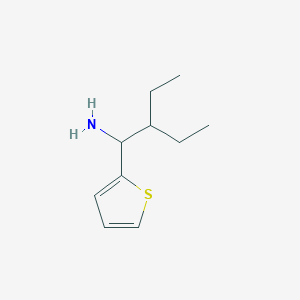
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
